Cas no 10352-88-2 (hept-2-enoic acid)

Hept-2-enoic acid (C7H12O2) is an unsaturated carboxylic acid characterized by a seven-carbon chain with a double bond at the 2-position. This compound is of interest in organic synthesis due to its reactive α,β-unsaturated carbonyl structure, which facilitates Michael additions, Diels-Alder reactions, and other conjugate addition processes. Its bifunctional nature (carboxylic acid and alkene) makes it a versatile intermediate for producing fine chemicals, pharmaceuticals, and agrochemicals. The acid's moderate acidity and solubility in common organic solvents enhance its utility in laboratory and industrial applications. Careful handling is recommended due to potential irritant properties. Storage under inert conditions is advised to prevent polymerization or degradation.
hept-2-enoic acid structure
hept-2-enoic acid structure
商品名:hept-2-enoic acid
CAS番号:10352-88-2
MF:C7H12O2
メガワット:128.16898
CID:159728
PubChem ID:5282709

hept-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-Heptenoic acid, (2E)-
    • 2-Heptenoic acid, trans-
    • TRANS-2-HEPTENOIC ACID
    • (2E)-hept-2-enoic acid
    • hept-2-enoate
    • Heptenoicacidtech
    • hept-2-enoic acid
    • インチ: InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+
    • InChIKey: YURNCBVQZBJDAJ-AATRIKPKSA-N
    • ほほえんだ: CCCC/C=C/C(=O)O

計算された属性

  • せいみつぶんしりょう: 128.08376
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 106
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0,955 g/cm3
  • ゆうかいてん: -19°C (estimate)
  • ふってん: 237.28°C (estimate)
  • 屈折率: 1.4288 (estimate)
  • PSA: 37.3
  • FEMA: 3920 | (E)-2-HEPTENOIC ACID
  • ようかいせい: 使用できません

hept-2-enoic acid セキュリティ情報

  • 危険物輸送番号:3265
  • 危険カテゴリコード: 34
  • セキュリティの説明: 26-36/37/39
  • セキュリティ用語:S26;S36/37/39;S45
  • リスク用語:R34

hept-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1826913-0.05g
hept-2-enoic acid
10352-88-2
0.05g
$468.0 2023-09-19
Enamine
EN300-1826913-0.25g
hept-2-enoic acid
10352-88-2
0.25g
$513.0 2023-09-19
Enamine
EN300-1826913-5.0g
hept-2-enoic acid
10352-88-2
5g
$2110.0 2023-06-03
Enamine
EN300-1826913-10g
hept-2-enoic acid
10352-88-2
10g
$2393.0 2023-09-19
Enamine
EN300-1826913-10.0g
hept-2-enoic acid
10352-88-2
10g
$3131.0 2023-06-03
Enamine
EN300-1826913-0.5g
hept-2-enoic acid
10352-88-2
0.5g
$535.0 2023-09-19
Enamine
EN300-1826913-0.1g
hept-2-enoic acid
10352-88-2
0.1g
$490.0 2023-09-19
Enamine
EN300-1826913-5g
hept-2-enoic acid
10352-88-2
5g
$1614.0 2023-09-19
Enamine
EN300-1826913-1.0g
hept-2-enoic acid
10352-88-2
1g
$728.0 2023-06-03
Enamine
EN300-1826913-2.5g
hept-2-enoic acid
10352-88-2
2.5g
$1089.0 2023-09-19

hept-2-enoic acidに関する追加情報

Recent Advances in the Study of Hept-2-enoic Acid (CAS 10352-88-2) and Its Applications in Chemical Biology and Medicine

Hept-2-enoic acid (CAS 10352-88-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery, metabolic engineering, and material science. This brief synthesizes the latest research findings on this compound, highlighting its structural properties, biological activities, and potential therapeutic uses. The compound's unique α,β-unsaturated carbonyl moiety makes it a valuable intermediate in organic synthesis and a promising candidate for further pharmacological exploration.

Recent studies have focused on the synthesis and derivatization of hept-2-enoic acid to enhance its bioactivity and stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that hept-2-enoic acid derivatives exhibit potent inhibitory effects against key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). These findings suggest potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. Furthermore, the compound's role as a precursor in the biosynthesis of bioactive lipids has been explored, revealing its significance in metabolic regulation.

In addition to its pharmacological potential, hept-2-enoic acid has been investigated for its utility in material science. A 2024 study in ACS Applied Materials & Interfaces reported the use of hept-2-enoic acid as a building block for designing biodegradable polymers with tunable mechanical properties. These polymers show promise for applications in drug delivery systems and tissue engineering, owing to their biocompatibility and controlled degradation rates. The study also highlighted the compound's role in facilitating cross-linking reactions, which are critical for enhancing polymer stability.

Another area of interest is the environmental impact and sustainable production of hept-2-enoic acid. Recent advancements in biocatalysis have enabled the efficient synthesis of this compound from renewable feedstocks, reducing reliance on petrochemical sources. For instance, a 2023 paper in Green Chemistry described an enzymatic route for producing hept-2-enoic acid using engineered microbial strains, achieving high yields and minimal waste generation. This approach aligns with the growing demand for green chemistry solutions in the pharmaceutical and chemical industries.

In conclusion, hept-2-enoic acid (CAS 10352-88-2) represents a multifaceted compound with broad applications in chemical biology and medicine. Its structural versatility, combined with recent advancements in synthesis and derivatization, positions it as a key player in drug development, material science, and sustainable chemistry. Future research should focus on optimizing its bioactivity, exploring novel derivatives, and scaling up eco-friendly production methods to fully realize its potential.

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